molecular formula C9H7BrN2 B2837718 5-Bromoquinolin-6-amine CAS No. 50358-42-4

5-Bromoquinolin-6-amine

Cat. No.: B2837718
CAS No.: 50358-42-4
M. Wt: 223.073
InChI Key: MODLGTLYXJGDCH-UHFFFAOYSA-N
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Biological Activity

5-Bromoquinolin-6-amine, also known as 6-amino-5-bromoquinoline, is a compound with significant potential in medicinal chemistry due to its unique structural features. With a molecular formula of C₉H₇BrN₂ and a molecular weight of approximately 223.07 g/mol, it features a quinoline core that is pivotal in many bioactive molecules. This article explores the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound consists of a quinoline structure with an amino group at the 6-position and a bromine atom at the 5-position. This configuration not only influences its chemical reactivity but also enhances its biological activity. The compound is slightly soluble in water but readily soluble in organic solvents such as alcohol and ether, making it versatile for various applications in drug development.

Biological Activities

The biological activities of this compound are diverse and include:

  • Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for cancer therapy.
  • Enzyme Inhibition : Notably, it acts as an inhibitor of cytochrome P450 enzymes, which is crucial for drug metabolism. This property suggests implications for drug-drug interactions when co-administered with other pharmaceuticals .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacteria
AnticancerInhibits proliferation of cancer cells
Enzyme InhibitionInhibits cytochrome P450 enzymes

The mechanisms through which this compound exerts its biological effects include:

  • Electrophilic and Nucleophilic Substitution Reactions : The bromine atom can act as a leaving group in electrophilic reactions while the amino group can participate in nucleophilic substitutions. This dual reactivity enhances its ability to interact with various biological targets.
  • Interaction with Biological Targets : Studies indicate that this compound interacts with multiple biological targets, including enzymes involved in metabolic processes. Its inhibition of cytochrome P450 suggests that it could modify the pharmacokinetics of co-administered drugs .

Case Studies

Recent research has highlighted the potential of this compound in various therapeutic contexts:

  • Cancer Research : A study demonstrated that derivatives of quinoline compounds, including this compound, exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
  • Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of this compound against resistant strains of bacteria. Results indicated a promising activity profile comparable to established antibiotics.

Synthesis and Applications

The synthesis of this compound has been achieved through various methods, including palladium-catalyzed reactions which allow for efficient production while minimizing environmental impact . Its applications extend beyond pharmaceuticals; it serves as an intermediate in synthesizing more complex heterocyclic compounds used in dyes and pigments.

Table 2: Synthesis Methods

MethodDescriptionYield
Palladium-Catalyzed ReactionsEfficient synthesis with minimal environmental impactUp to 80%
Electrophilic SubstitutionUtilizes bromine as a leaving groupVariable

Properties

IUPAC Name

5-bromoquinolin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-9-6-2-1-5-12-8(6)4-3-7(9)11/h1-5H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODLGTLYXJGDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Br)N)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of quinolin-6-ylamine (503 mg, 3.49 mmol) in dichloromethane (17 mL) and methanol (8.6 mL) was added tetra-n-butylammonium tribromide (1.68 g, 3.49 mmol). The mixture was stirred at 25° C. for 90 minutes, and then 10 5 mL of aqueous sodium thiosulfate was added. The mixture was extracted with dichloromethane, and the combined extracts were washed with water, dried (Na2SO4), filtered and concentrated to dryness under reduced pressure. Purification by flash column (hexanes/ethylacetate gradient) gave 5-bromo-quinolin-6-ylamine (246 mg, 32%).
Quantity
503 mg
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
8.6 mL
Type
solvent
Reaction Step One
[Compound]
Name
10
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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